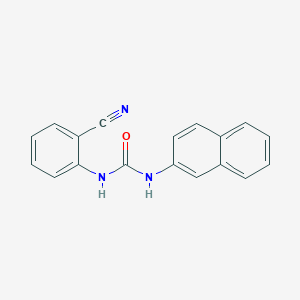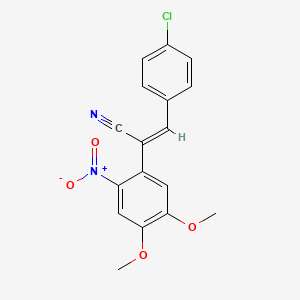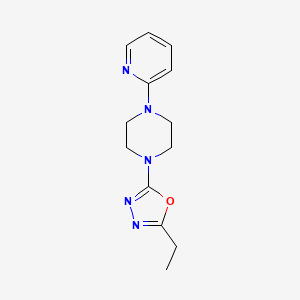![molecular formula C17H31N3O2 B5655061 N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide](/img/structure/B5655061.png)
N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The diazaspiro[5.5]undecane scaffold is a significant structural motif found in various naturally occurring molecules and is known for its wide range of pharmaceutical and biological activities. This structure, due to its unique spiro arrangement and nitrogen-containing heterocycles, is often explored for its potential in drug development and other chemical applications (Islam et al., 2017).
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives, including structures similar to N,N-dimethyl-8-(3-methylbutyl)-9-oxo-2,8-diazaspiro[5.5]undecane-2-carboxamide, typically involves cascade cyclization reactions. One such method involves the [5+1] double Michael addition reaction of N,N-dimethylbarbituric acid with derivatives of diaryldivinylketones in the presence of diethylamine at ambient temperature, leading to high yields of the desired spiro-heterocyclic derivatives (Islam et al., 2017).
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is often elucidated using NMR and X-ray crystallographic techniques. These analyses reveal that the cyclohexanone unit within the spirocycles typically adopts a chair conformation, facilitated by various intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for crystal packing (Islam et al., 2017).
Chemical Reactions and Properties
The chemical behavior of diazaspiro[5.5]undecane derivatives includes their reactivity towards various reagents and conditions. For example, the electrochemical oxidation and reduction of similar compounds have been studied, revealing specific redox behaviors and the formation of distinct oxidation and reduction products, demonstrating the versatile chemistry of the diazaspiro[5.5]undecane scaffold (Abou-Elenien et al., 1991).
Propriétés
IUPAC Name |
N,N-dimethyl-2-(3-methylbutyl)-3-oxo-2,8-diazaspiro[5.5]undecane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O2/c1-14(2)7-11-19-12-17(9-6-15(19)21)8-5-10-20(13-17)16(22)18(3)4/h14H,5-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJIFVTTWVUREK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1CC2(CCCN(C2)C(=O)N(C)C)CCC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]-2-oxoethyl}-2-azepanone](/img/structure/B5654996.png)
![4-[(2-{1-[(3-methyl-2-thienyl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5654997.png)

![{1-[(2,4-dichlorophenoxy)acetyl]-3-piperidinyl}(1-methyl-1H-imidazol-2-yl)methanone](/img/structure/B5655009.png)
![3-[(2-nitrophenyl)thio]-2-phenylimidazo[1,2-a]pyrimidine](/img/structure/B5655015.png)
![N-[1-(methoxymethyl)cyclopentyl]-4-piperidin-3-ylbenzamide](/img/structure/B5655024.png)

![4-[(4-methylphenyl)sulfonyl]-2-butanone thiosemicarbazone](/img/structure/B5655036.png)
![N-[2-(1-phenyl-1H-pyrazol-4-yl)ethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5655041.png)
![(1R*,5R*)-6-[(4-acetyl-1-methyl-1H-pyrrol-2-yl)methyl]-N,N-dimethyl-3,6-diazabicyclo[3.2.2]nonane-3-sulfonamide](/img/structure/B5655044.png)
![(1S*,5R*)-6-benzyl-3-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5655049.png)
![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5655060.png)

![5-[1-(1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl)pyrrolidin-2-yl]-N-methylthiophene-2-carboxamide](/img/structure/B5655072.png)